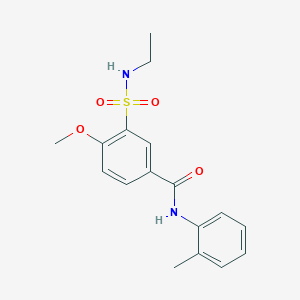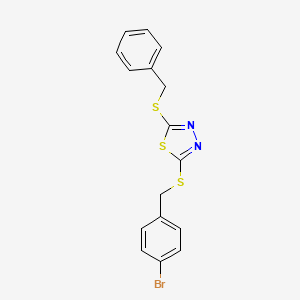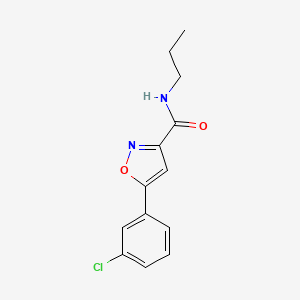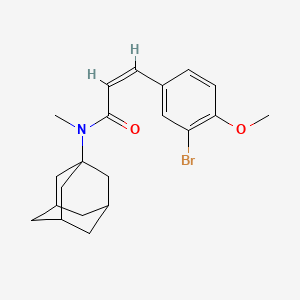
3-(ethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethylsulfamoyl group, a methoxy group, and a 2-methylphenyl group attached to the benzamide core
Mechanism of Action
Target of Action
The primary target of 3-(ethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in the regulation of carbohydrate metabolism .
Mode of Action
The compound acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . This interaction results in significant hypoglycemic effects, making it a potential therapeutic agent for type-2 diabetes (T2D) .
Biochemical Pathways
The activation of GK by the compound enhances the transformation of glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) . This process is a key step in the glycolysis pathway, which is responsible for the breakdown of glucose and its conversion into energy. The activation of GK thus helps in maintaining glucose homeostasis, which is often disrupted in T2D .
Result of Action
The activation of GK by the compound leads to an increase in the conversion of glucose to glucose-6-phosphate . This results in a decrease in blood glucose levels, thereby exerting a hypoglycemic effect. This makes the compound a potential therapeutic agent for managing T2D .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is sulfonated to introduce the ethylsulfamoyl group.
Methoxylation: The benzene ring is methoxylated to introduce the methoxy group.
Amidation: The final step involves the formation of the benzamide by reacting the sulfonated and methoxylated benzene with 2-methylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(Ethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide
- 3-(Ethylsulfamoyl)-4-methoxy-N-(2-chlorophenyl)benzamide
- 3-(Ethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzoate
Uniqueness
3-(Ethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(ethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-18-24(21,22)16-11-13(9-10-15(16)23-3)17(20)19-14-8-6-5-7-12(14)2/h5-11,18H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTICVPYRFZELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]acetamide](/img/structure/B4877818.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate](/img/structure/B4877837.png)

![N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4877858.png)

![[2-bromo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 3-methoxybenzoate](/img/structure/B4877866.png)
![2-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4877874.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4877876.png)
![2,2-dibromo-N'-[1-(3,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4877883.png)

![dimethyl 2-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}terephthalate](/img/structure/B4877893.png)

![N-[(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4877906.png)
![(5Z)-3-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877910.png)
